molecular formula C14H15ClN2 B105096 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline CAS No. 6281-58-9

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline

Cat. No. B105096
CAS RN: 6281-58-9
M. Wt: 246.73 g/mol
InChI Key: GYORBDCAYLXAIL-UHFFFAOYSA-N
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Description

The compound "4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been the subject of extensive synthetic studies due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, substitution, and functional group transformations. For instance, the synthesis of pyrroloquinoline derivatives can be achieved through methods such as the sequential [3 + 2] cycloaddition/oxidative aromatization reactions catalyzed by methylene blue with fluorescent light irradiation under an oxygen atmosphere, yielding moderate to good yields of the desired products . Another approach involves the conversion of nitrophenols into nitroquinolines, followed by reduction and cyclization to form tetrahydropyrroloquinolines, which can be further modified to yield various derivatives . Additionally, the synthesis of pyrroloisoquinolines can be accomplished by treating pyrroloisoquinolines with acetyl chloride and dimethylsulfoxide (DMSO) at ambient temperature, leading to methylene-bridged derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the crystal structure of a styrylquinoline derivative reveals a coplanar conformation with the benzene ring and quinoline in a trans configuration, indicating the potential for planar molecular geometries in these compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For instance, pyrrolo[2,1-a]isoquinoline derivatives can be synthesized through 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides with sulfinyl dipolarophiles, demonstrating complete regioselectivity and high facial selectivity . Moreover, a formal [2+1+1+1] cycloaddition mediated by molecular iodine has been developed for the synthesis of pyrrolo[2,1-a]isoquinolines, with DMSO serving as the methylene source .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the introduction of a chloro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The antioxidant properties of certain quinoline derivatives have been investigated, with some compounds demonstrating the ability to reduce lipid peroxidation levels or exhibit nitric oxide scavenging activity . These properties are crucial for the potential therapeutic applications of quinoline derivatives.

Scientific Research Applications

Synthesis and Antioxidant Properties

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline derivatives have been synthesized and evaluated for their antioxidant properties. The study by Saraiva et al. (2015) found that these compounds, such as ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, showed potential in reducing lipid peroxidation levels and exhibited nitric oxide scavenging activity.

Anticancer Potential

Compounds related to 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline have demonstrated significant anticancer activity. Montenegro et al. (2012) found that derivatives like 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine exhibited excellent cytotoxic activity against cancer cell lines, particularly against melanoma cells.

Antibacterial and Antimicrobial Applications

A study conducted by Balaji et al. (2013) revealed that derivatives of 2-chloroquinolin-4-pyrimidine carboxylate, synthesized through ultrasound-promoted reactions, displayed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria.

Antinociceptive and Anti-inflammatory Properties

Research by Wilhelm et al. (2014) on 7-chloroquinoline-1,2,3-triazoyl carboxamides, a class of compounds synthesized from 4-azido-7-chloroquinoline, found them effective in reducing seizures, pain, and inflammation in vivo.

Antimalarial Activities

The study of ruthenium(II) arene complexes with bidentate chloroquine analogue ligands by Glans et al. (2012) explored the antimalarial activity of these compounds. The results showed promising activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum malaria strains.

Cardiotonic Agents

Research on 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones and related compounds, as noted by Kaiho et al. (1989), demonstrated that these derivatives had a positive inotropic effect, enhancing myocardial contractility, potentially useful in heart failure treatment.

properties

IUPAC Name

7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYORBDCAYLXAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline

CAS RN

6281-58-9
Record name 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NX 357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-METHYL-1-PYRROLIDYL)-7-CHLOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5338U255D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JO Kuye, MJ Wilson, T Walle - Journal of Chromatography B: Biomedical …, 1983 - Elsevier
A specific method for the gas chromatographic determination of chloroquine (CQ) after derivatization with chloroformates, using 9-bromophenanthrene as the internal standard and a …
Number of citations: 7 www.sciencedirect.com

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